molecular formula C₁₄H₁₆BrNO₂ B1663282 Brofaromine CAS No. 63638-91-5

Brofaromine

Cat. No. B1663282
CAS RN: 63638-91-5
M. Wt: 310.19 g/mol
InChI Key: WZXHSWVDAYOFPE-UHFFFAOYSA-N
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Description

Brofaromine, also known as Consonar, is a reversible inhibitor of monoamine oxidase A (RIMA) discovered by Ciba-Geigy . It was primarily researched for the treatment of depression and anxiety, but its development was dropped before it was brought to market . It also acts as a serotonin reuptake inhibitor .


Molecular Structure Analysis

Brofaromine has a molecular formula of C14H16BrNO2 . Its average mass is 310.186 Da and its monoisotopic mass is 309.036438 Da . The molecule contains a total of 36 bonds, including 20 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .


Chemical Reactions Analysis

Brofaromine is a reversible inhibitor of monoamine oxidase A (RIMA) and acts on epinephrine (adrenaline), norepinephrine (noradrenaline), serotonin, and dopamine . It’s known that both mechanisms of action may synergize in the antidepressant effect of the compound .

properties

IUPAC Name

4-(7-bromo-5-methoxy-1-benzofuran-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXHSWVDAYOFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63638-90-4 (hydrochloride)
Record name Brofaromine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10213008
Record name Brofaromine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brofaromine

CAS RN

63638-91-5
Record name Brofaromine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63638-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brofaromine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brofaromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13876
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Record name Brofaromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROFAROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WV4B8Q07H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.6 g of 4-(7-bromo-5-methoxy-benzofuran-2-yl)-1-ethoxycarbonyl-piperidine are dissolved in 80 ml of ethylene glycol. After the addition of 19.4 g of 86% potassium hydroxide, the resulting cloudy solution is heated at 160° with vigorous stirring for 18 hours. The reaction mixture is cooled to 100°, diluted with 80 ml of toluene, and cooled further to 20°. The reaction solution is extracted twice with 1000 ml of water each time and then four times with 200 ml of a 10% solution of methanesulfonic acid in water each time. The resulting solution in methanesulfonic acid is adjusted to pH 12 by the addition of 30% sodium hydroxide solution and extracted by shaking with 1000 ml of chloroform. The chloroform solution is dried over sodium sulfate, filtered and concentrated by evaporation. Crystallisation from ethyl acetate yields 4-(7-bromo-5-methoxybenzofuran-2-yl)-piperidine having a melting point of 149°-152°. There is obtained from the base by treatment with methanolic hydrochloric acid and recrystallisation from methanol/ether 4-(7-bromo-5-methoxy-benzofuran-2-yl)-piperidine-hydrochloride having a melting point of 242°-243°.
Name
4-(7-bromo-5-methoxy-benzofuran-2-yl)-1-ethoxycarbonyl-piperidine
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,500
Citations
MC Anderson, PC Waldmeier, KF Tipton - Biochemical pharmacology, 1991 - Elsevier
… Labeling experiments with radioactive brofaromine indicated that there was a high … brofaromine under the conditions used in the inhibition experiments. These data indicate brofaromine …
Number of citations: 27 www.sciencedirect.com
HJ Möller, G Wendt, P Waldmeier - Pharmacopsychiatry, 1991 - thieme-connect.com
… Brofaromine, a newly developed MAO inhibitor of the second … , have shown that brofaromine displays good antidepressive … brofaromine is competitive and not irreversible, brofaromine …
Number of citations: 40 www.thieme-connect.com
M Lott, JH Greist, JW Jefferson, KA Kobak… - Journal of Clinical …, 1997 - journals.lww.com
… of treatment with either brofaromine (N= 52) or placebo (N= 50). Brofaromine dosage began at 50 … Brofaromine produced a significantly greater change from baseline in Liebowitz Social …
Number of citations: 134 journals.lww.com
PC Waldmeier - Progress in Neuro-Psychopharmacology and …, 1993 - Elsevier
… interaction of brofaromine with MAO-A… brofaromine behaves as a tight-binding reversible inhibitor. 3. In in vivo binding experiments with PH]brofaromine given iv, clorgyline, brofaromine …
Number of citations: 19 www.sciencedirect.com
HP Volz, CH Gleiter, PC Waldmeier, M Struck… - Journal of neural …, 1996 - Springer
… In this paper one of these new substances - brofaromine - will be described in detail. Biochemical and pharmacological aspects will be reviewed, showing that brofaromine is a selective …
Number of citations: 18 link.springer.com
F Lotufo-Neto, M Trivedi, ME Thase - Neuropsychopharmacology, 1999 - Elsevier
… Brofaromine may be prescribed once or twice a day. Available evidence suggests optimal … Brofaromine is currently not being investigated anywhere in the world. This is an apparent …
Number of citations: 220 www.sciencedirect.com
IM Van Vliet, JA den Boer, HGM Westenberg - European …, 1992 - Elsevier
… interpersonal sensitivity in patients on brofaromine, but not on … improvement was found in patients treated with brofaromine. … to evaluate the efficacy of brofaromine in the treatment of SP. …
Number of citations: 174 www.sciencedirect.com
J Zeeh, W Bergmann, D Platt, L Fuchs… - European journal of …, 1996 - Springer
… Results: In the elderly the AUC of brofaromine was significantly increased (eg for the 75 mg … and brofaromine clearance (r=0.41, P=0.05), whereas CYP1A2 activity and brofaromine …
Number of citations: 15 link.springer.com
PC Waldmeier, K Stöcklin - European journal of pharmacology, 1989 - Elsevier
… MAO-A inhibitor, brofaromine, which has been shown … , CGP 6085 A, fluoxetine and brofaromine on [3H]cyanoimipramine … The effect of brofaromine on [3 H]cyanoimipramine binding …
Number of citations: 31 www.sciencedirect.com
PR Bieck, KH Antonin - J Neural Transm Suppl, 1989 - researchgate.net
Healthy ambulatory subjects were treated po for 2 to 4 weeks with 6 different MAO inhibitors (MAOI). MAOI drugs were given to (n) subjects. Brofaromine (Brot): 100-150 mg/d (39); …
Number of citations: 84 www.researchgate.net

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